

# Technical Guide: 4-((Pyridin-2-yloxy)methyl)benzaldehyde

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## Compound of Interest

Compound Name: 4-((Pyridin-2-yloxy)methyl)benzaldehyde

Cat. No.: B1397412

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CAS Number: 57748-41-1

Synonyms: 4-(Pyridin-2-ylmethoxy)benzaldehyde, 4-(2-Pyridinylmethoxy)benzaldehyde

This technical guide provides an in-depth overview of **4-((Pyridin-2-yloxy)methyl)benzaldehyde**, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

## Core Compound Data

**4-((Pyridin-2-yloxy)methyl)benzaldehyde** is an aromatic aldehyde that incorporates a pyridine ring linked through a methylene ether bridge. This structure makes it a valuable building block for synthesizing more complex molecules with potential biological activity.

## Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, compiled from various chemical data repositories.<sup>[1]</sup>

Property	Value	Source
CAS Registry Number	57748-41-1	PubChem
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO <sub>2</sub>	PubChem
Molecular Weight	213.23 g/mol	PubChem
IUPAC Name	4-(pyridin-2-ylmethoxy)benzaldehyde	PubChem
SMILES	<chem>C1=CC=NC(=C1)COC2=CC=C(C=C2)C=O</chem>	PubChem
InChI Key	MKHNUKSZFMWQJL-UHFFFAOYSA-N	PubChem
LogP (calculated)	1.8	PubChem

## Experimental Protocols

### Synthesis of 4-((Pyridin-2-yloxy)methyl)benzaldehyde

The most common and logical synthetic route to **4-((Pyridin-2-yloxy)methyl)benzaldehyde** is via the Williamson ether synthesis.<sup>[2][3][4]</sup> This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-hydroxybenzaldehyde (the alkoxide) reacts with 2-(chloromethyl)pyridine (the alkyl halide).

Reaction:

- Reactant 1: 4-Hydroxybenzaldehyde
- Reactant 2: 2-(Chloromethyl)pyridine (or 2-(bromomethyl)pyridine)
- Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde.
- Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to facilitate the S<sub>N</sub>2 reaction.<sup>[5]</sup>

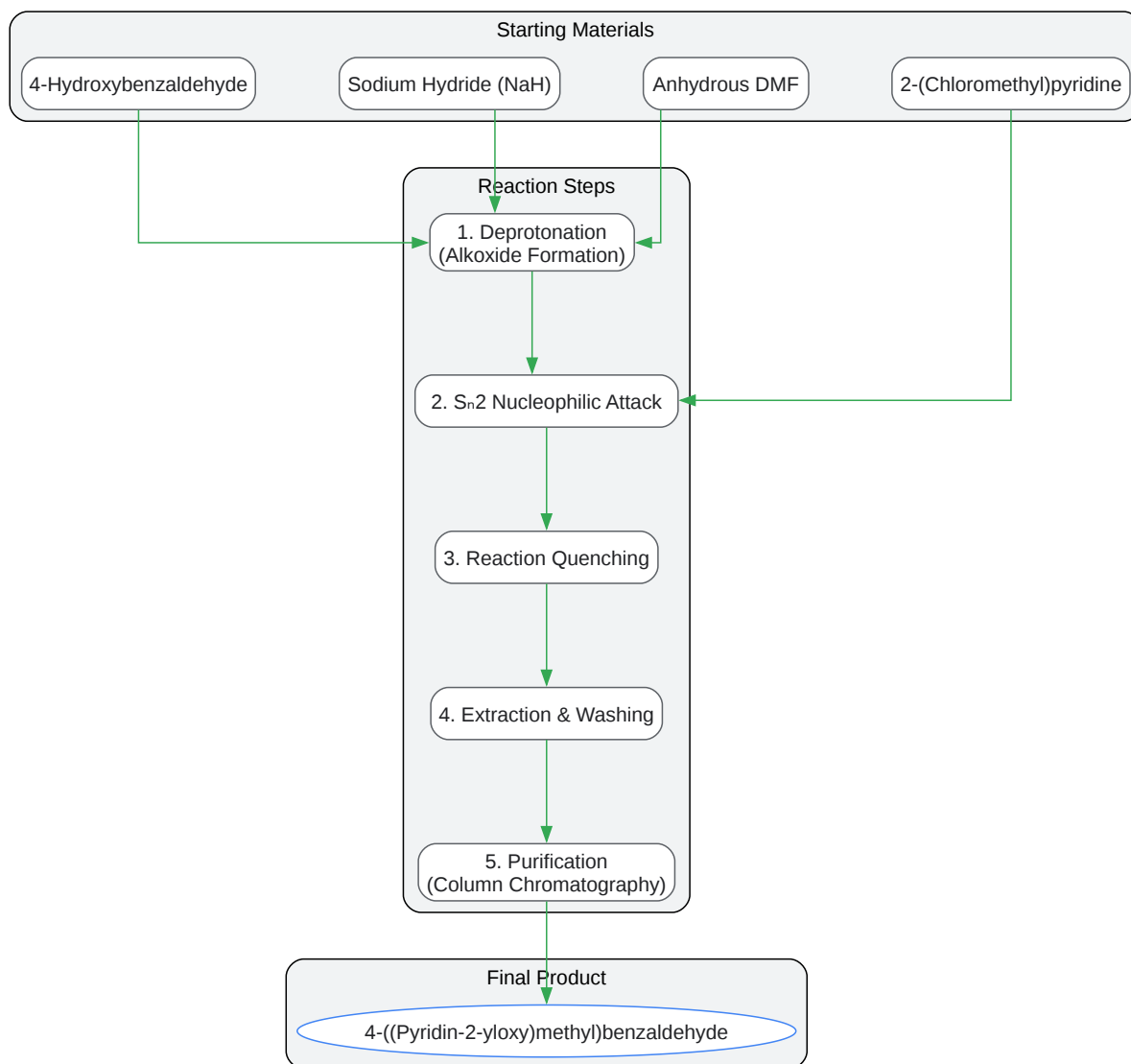
Detailed Methodology:

- **Preparation of the Alkoxide:** To a solution of 4-hydroxybenzaldehyde in anhydrous DMF, an equimolar amount of sodium hydride is added portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.
- **Nucleophilic Substitution:** A solution of 2-(chloromethyl)pyridine in anhydrous DMF is added dropwise to the freshly prepared alkoxide solution at room temperature.
- **Reaction Monitoring:** The reaction mixture is heated (typically to 60-80°C) and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure **4-((Pyridin-2-ylloxy)methyl)benzaldehyde**.

## Logical and Experimental Workflows

### Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of **4-((Pyridin-2-ylloxy)methyl)benzaldehyde** via the Williamson ether synthesis.



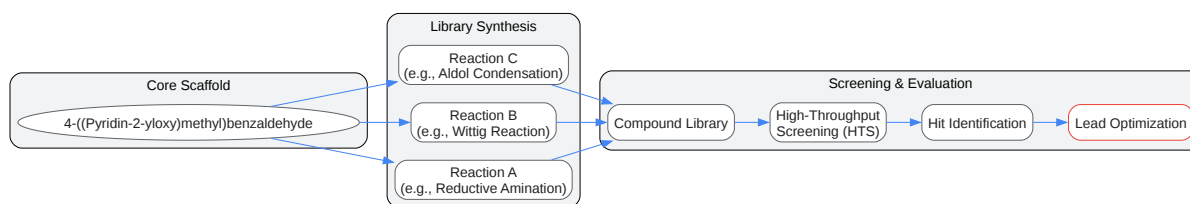
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*Workflow for Williamson Ether Synthesis.*

## Role in Drug Discovery Workflow

While specific signaling pathways for the title compound are not extensively documented, its structure is characteristic of a scaffold used in medicinal chemistry. Derivatives of similar pyridinyl ether compounds have been evaluated for various biological activities, such as kinase inhibition. For example, related 4-(pyridin-4-yloxy)benzamide derivatives have been investigated as c-Met kinase inhibitors for anticancer applications.[6] This suggests that **4-((Pyridin-2-yloxy)methyl)benzaldehyde** serves as a crucial starting material or intermediate in a typical drug discovery pipeline.

The diagram below illustrates a generalized workflow where this compound acts as a building block for creating a library of candidate compounds for biological screening.



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*Role as an intermediate in a drug discovery workflow.*

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## References

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